molecular formula C19H23ClN6O2S B2545074 N-(3-chloro-4-methylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1013789-07-5

N-(3-chloro-4-methylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2545074
CAS RN: 1013789-07-5
M. Wt: 434.94
InChI Key: GJJQKTRILHWCDA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23ClN6O2S and its molecular weight is 434.94. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including those related to the compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity, as revealed through various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the influence of hydrogen bonding on the self-assembly process, contributing to the formation of supramolecular architectures (Chkirate et al., 2019).

Anti-Inflammatory Activity

Another facet of research has focused on derivatives of N-(3-chloro-4-methylphenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, showing anti-inflammatory properties. Specific derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds demonstrating significant effects. This avenue of research underscores the potential therapeutic applications of such compounds (Sunder & Maleraju, 2013).

Anticancer Agents

Additionally, derivatives related to the compound have been investigated for their anticancer properties. Synthesis of 5-methyl-4-phenyl thiazole derivatives and their evaluation against cancer cell lines have revealed promising anticancer activities. Such studies are pivotal in the ongoing search for new, effective cancer therapies (Evren et al., 2019).

Comprehensive Pharmacological Evaluation

Research has also encompassed the computational and pharmacological evaluation of heterocyclic derivatives, including pyrazoles, for various biological activities. These studies have assessed potential toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, providing a broad understanding of the compound's versatility and its derivatives in medicinal chemistry (Faheem, 2018).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2S/c1-5-26-10-14(18(24-26)28-6-2)17-22-23-19(25(17)4)29-11-16(27)21-13-8-7-12(3)15(20)9-13/h7-10H,5-6,11H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJQKTRILHWCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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